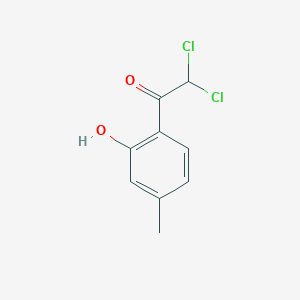

ETHANONE, 2,2-DICHLORO-1-(2-HYDROXY-4-METHYLPHENYL)- (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI): is a chemical compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) typically involves the reaction of dichloroacetyl chloride with 3-methylanisole in the presence of aluminum chloride at 80°C. This reaction yields the desired compound with a moderate yield of around 30% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanoic acid.

Reduction: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanol.

Substitution: Products depend on the nucleophile used, such as 2,2-dichloro-1-(2-methoxy-4-methylphenyl)ethanone.

Scientific Research Applications

Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichloroacetyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone

- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone

- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

Comparison: Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) is unique due to the presence of two chlorine atoms and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.

Biological Activity

Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI), also known by its CAS number 116046-02-7, is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Density | 1.432 g/cm³ |

| Boiling Point | 263.3 °C |

| Flash Point | 108.8 °C |

| LogP | 3.326 |

The biological activity of this compound is largely attributed to its structural features, particularly the hydroxy group and the dichloroacetyl moiety. These functional groups can participate in hydrogen bonding and electrophilic reactions, respectively, which may influence various cellular pathways and enzyme activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of ethanone compounds exhibit significant antimicrobial activity. For instance, research has shown that certain ethanone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanisms are believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Ethanone derivatives have also been investigated for their potential anticancer properties. A study demonstrated that specific analogs could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a key area of ongoing research.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another significant aspect of ethanone's biological activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that compounds similar to ethanone can inhibit AChE with low IC50 values, indicating potent activity against this target.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of ethanone derivatives against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some strains, showcasing their potential as alternative antimicrobial agents .

- Anticancer Research : Research conducted on the anticancer effects of ethanone derivatives revealed that they significantly reduced cell viability in human breast cancer cell lines (MCF-7). The study noted an IC50 value of approximately 25 µM, suggesting a promising avenue for therapeutic development .

- AChE Inhibition : A comparative analysis of several phenolic compounds demonstrated that ethanone derivatives exhibited AChE inhibition comparable to established drugs like donepezil, with Ki values ranging from 20 to 30 nM .

Properties

IUPAC Name |

2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRNHOPSZTVLBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552670 |

Source

|

| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116046-02-7 |

Source

|

| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.